molecular formula C21H24N2O3 B5223330 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide

4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide

Cat. No. B5223330
M. Wt: 352.4 g/mol
InChI Key: HIKGWEIOAXDSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide, also known as BOPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOPB is a synthetic compound that belongs to the class of benzamide derivatives. It has a molecular formula of C24H28N2O3 and a molecular weight of 392.49 g/mol.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been shown to inhibit the activity of the enzyme AKT, which is known to be overexpressed in many types of cancer cells. It also inhibits the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has also been shown to have antioxidant properties, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, one of the limitations of using 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide and its potential side effects.

Future Directions

There are several future directions for research on 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide. One area of research is to investigate its potential use as a cancer treatment in vivo. More research is also needed to fully understand the mechanism of action of 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide and its potential side effects. Additionally, 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide could be modified to improve its solubility and bioavailability, which would make it easier to administer in vivo. Overall, 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has the potential to be a valuable tool in scientific research and a promising candidate for cancer treatment.

Synthesis Methods

The synthesis of 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide involves a series of chemical reactions that require specialized knowledge and equipment. The most commonly used method for synthesizing 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is the condensation reaction between 4-(2-oxo-1-pyrrolidinyl)benzoic acid and 4-butoxyaniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide.

Scientific Research Applications

4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been shown to have potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis (programmed cell death) in cancer cells. 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

4-butoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-3-15-26-19-12-6-16(7-13-19)21(25)22-17-8-10-18(11-9-17)23-14-4-5-20(23)24/h6-13H,2-5,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKGWEIOAXDSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.